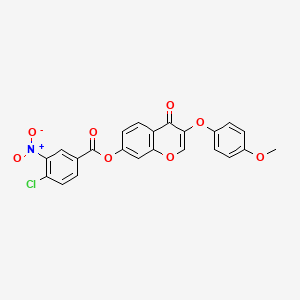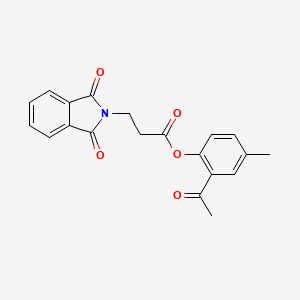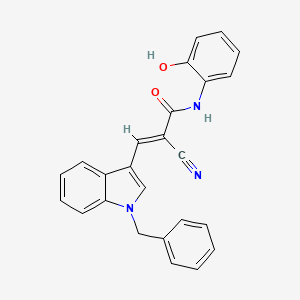![molecular formula C23H15NO8 B3582934 [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate](/img/structure/B3582934.png)
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate
Overview
Description
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with a methoxyphenoxy group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the Methoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the methoxyphenoxy-substituted chromen-4-one.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the methoxyphenoxy-substituted chromen-4-one with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer activity, particularly against breast cancer cells.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Pharmaceuticals: It is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: It binds to the active site of enzymes, thereby inhibiting their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: It has the potential to intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate imparts unique electronic properties, making it more reactive in certain chemical reactions.
- The compound’s ability to undergo specific chemical transformations, such as reduction to an amino group, provides additional versatility in synthetic applications.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO8/c1-29-16-6-8-17(9-7-16)31-21-13-30-20-12-18(10-11-19(20)22(21)25)32-23(26)14-2-4-15(5-3-14)24(27)28/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSLAMUOQZLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


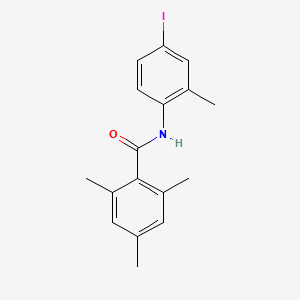


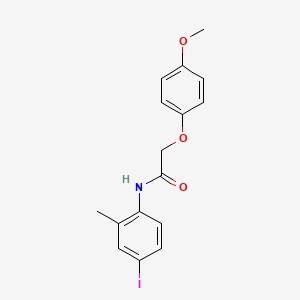
![N-[4-(diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B3582898.png)
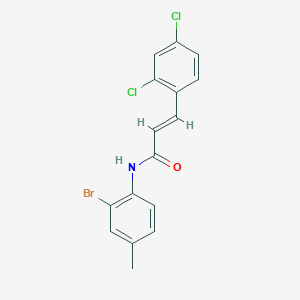
![ethyl 8-chloro-4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3582905.png)
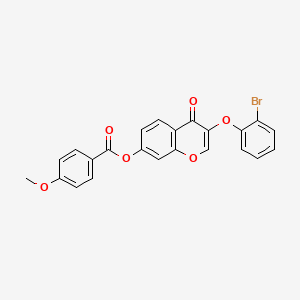
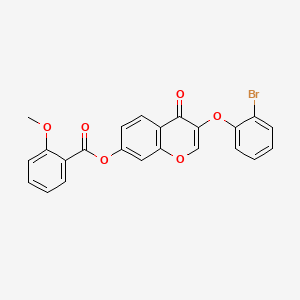

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3582943.png)
